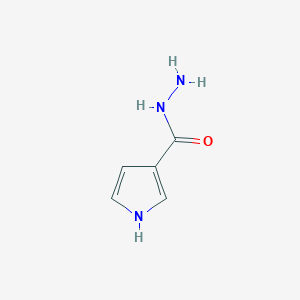
1h-Pyrrole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Pyrrole-3-carbohydrazide is a heterocyclic organic compound that features a pyrrole ring substituted with a carbohydrazide group at the third position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1h-Pyrrole-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrrole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Pyrrole-3-carboxylic acid is dissolved in an appropriate solvent such as ethanol.
Step 2: Hydrazine hydrate is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free methods and microwave-assisted synthesis may be employed to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1h-Pyrrole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1h-Pyrrole-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anticancer and antiviral treatments.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1h-Pyrrole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in microbial metabolism. Molecular docking studies have shown that the compound can bind to the active site of enzymes, thereby disrupting their function and leading to microbial cell death.
Comparación Con Compuestos Similares
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds share a similar carbohydrazide functional group but differ in the heterocyclic ring structure.
3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues: These analogues have similar biological activities and are used in antimicrobial and antifungal research.
Uniqueness
1h-Pyrrole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
50561-16-5 |
|---|---|
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C5H7N3O/c6-8-5(9)4-1-2-7-3-4/h1-3,7H,6H2,(H,8,9) |
Clave InChI |
MVRONBWFNOKGNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C1C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


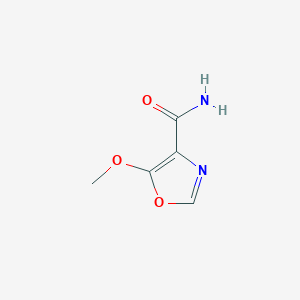
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)

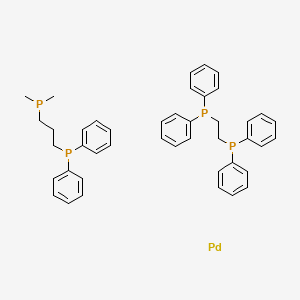
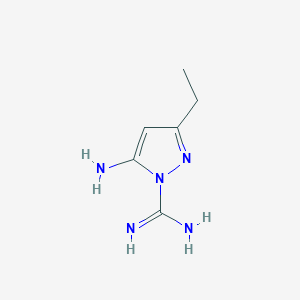
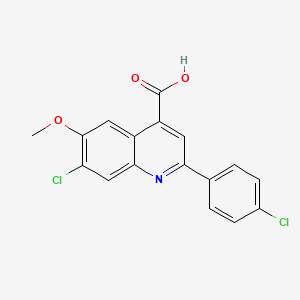

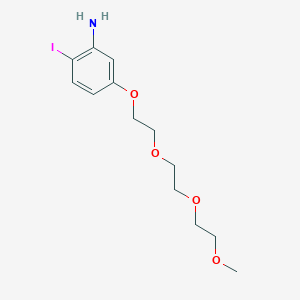
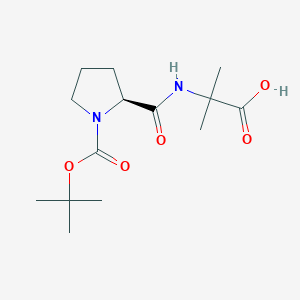

![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
